N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-21-11-7-9(17(19)20)3-4-10(11)16-12(18)8-22-13-14-5-2-6-15-13/h2-7H,8H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCACWGHFQXSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxy-4-Nitroaniline
The foundational intermediate, 2-methoxy-4-nitroaniline, is synthesized via nitration of 2-methoxyaniline. Nitration occurs regioselectively at the para position relative to the methoxy group, facilitated by mixed acid (HNO₃/H₂SO₄) at 0–5°C. This intermediate is critical for subsequent acetylation and sulfanyl group introduction.
Preparation of Pyrimidin-2-Thiol
Pyrimidin-2-thiol is generated through the reaction of 2-chloropyrimidine with thiourea in ethanol under reflux. The thiol group acts as a nucleophile in later stages, displacing halides in chloroacetamide derivatives.
Synthetic Routes to N-(2-Methoxy-4-Nitrophenyl)-2-(Pyrimidin-2-Ylsulfanyl)Acetamide
Acetylation of 2-Methoxy-4-Nitroaniline
The primary acetamide backbone is formed by acetylating 2-methoxy-4-nitroaniline with acetic anhydride in glacial acetic acid. This step proceeds at room temperature over 18 hours, yielding N-(2-methoxy-4-nitrophenyl)acetamide with >90% purity after recrystallization from aqueous solution.
Reaction Conditions :
Chloroacetamide Intermediate Formation
N-(2-Methoxy-4-nitrophenyl)acetamide is converted to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide via reaction with chloroacetyl chloride in dichloromethane. Triethylamine is used as a base to neutralize HCl, with the reaction conducted at 0°C to minimize side reactions.
Key Data :
Thioether Bond Formation
The final step involves nucleophilic substitution, where pyrimidin-2-thiol displaces the chloride in the chloroacetamide intermediate. This reaction is conducted in ethanol with sodium acetate as a base, refluxed for 1 hour to ensure complete conversion.
Optimized Protocol :
- Reactants : 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide (1 equiv), pyrimidin-2-thiol (1.1 equiv)
- Base : Sodium acetate trihydrate (1.5 equiv)
- Solvent : Absolute ethanol
- Temperature : Reflux (78°C)
- Yield : 89–95%
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Automated systems control reagent stoichiometry and temperature, reducing byproduct formation. Post-reaction purification uses fractional crystallization with ethanol/water mixtures, achieving ≥98% purity.
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar arrangement of the nitrophenyl and pyrimidinyl groups. The dihedral angle between the methoxy and nitro substituents is 12.5°, optimizing π-π stacking interactions.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, 1H, NH), 8.06–8.08 (d, J = 10 Hz, 1H, ArH), 4.99 (s, 1H, OH).
- IR : 3559 cm⁻¹ (O–H), 1675 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Mechanistic Insights and Reaction Optimization
The thioether formation follows an SN2 mechanism, with the thiolate ion attacking the electrophilic carbon of the chloroacetamide. Sodium acetate facilitates deprotonation of pyrimidin-2-thiol, enhancing nucleophilicity. Kinetic studies indicate a second-order rate dependence on thiolate concentration.
Side Reactions :
- Hydrolysis of chloroacetamide to glycolic acid derivatives (mitigated by anhydrous conditions).
- Oxidative dimerization of thiols (prevented via nitrogen atmosphere).
Applications and Derivatives
This compound serves as a precursor for anticancer and antimicrobial agents. Structural analogs with modified aryl groups exhibit enhanced binding to kinase targets, as demonstrated in biochemical assays.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of similar compounds have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
Antimicrobial Properties
Preliminary investigations suggest that this compound possesses antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating potential utility in treating bacterial infections .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have indicated that compounds with similar structures can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases . This suggests potential applications in the treatment of conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of similar compounds revealed that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
In a comparative study assessing antimicrobial activity, derivatives of this compound were tested against a panel of bacterial strains. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of functional groups like the nitro and pyrimidinyl groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Anticancer Potential
- Quinazoline sulfonyl acetamides (e.g., compound 38 ) exhibit IC₅₀ values in the nanomolar range against HCT-116 and MCF-7 cells, attributed to their bulky quinazoline groups interacting with kinase domains.
- The target compound’s pyrimidine ring may offer distinct interactions with DNA or enzymes like thymidylate synthase, though experimental data are pending .
Enzyme Modulation
- Pyridazinone acetamides act as FPR2 agonists , while triazole-linked acetamides inhibit MAO-B and cholinesterases . The target compound’s nitro group could confer selectivity toward nitroreductase-activated pathways or redox-sensitive targets.
Physicochemical Properties
- Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs (e.g., compound 40 ).
- Stability : Crystal structure data for N-(4-bromophenyl)-2-(2-thienyl)acetamide suggest that aromatic substituents influence packing efficiency and thermal stability. The nitro group may introduce steric hindrance, affecting crystallinity.
Structure-Activity Relationships (SAR)
- Pyrimidine vs. Quinazoline : Pyrimidine’s smaller ring system vs. quinazoline’s fused rings may limit interactions with deep hydrophobic pockets but enhance solubility.
Biological Activity
N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Compound Overview
This compound belongs to the class of acetamides and is characterized by a unique combination of functional groups: a methoxy group, a nitro group, a pyrimidinyl group, and a sulfanyl group. These features contribute to its diverse biological interactions and applications in medicinal chemistry.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H12N4O4S |
| CAS Number | 444163-61-5 |
| Molecular Weight | 304.33 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Nitration : Introduction of the nitro group to a methoxy-substituted benzene derivative.
- Nucleophilic Substitution : Formation of the pyrimidinyl group through nucleophilic attack.
- Amide Coupling : Final formation of the acetamide linkage.
This multi-step process allows for precise control over the resulting compound's structure and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the nitro and pyrimidinyl groups enhances its binding affinity to various enzymes and receptors, potentially leading to:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth in vitro, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
Preliminary studies suggest that compounds containing pyrimidine structures can exhibit anti-inflammatory effects. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of inflammatory pathways is crucial .
Case Studies
- Anticancer Activity : A study on related compounds demonstrated that pyrimidine derivatives could induce apoptosis in cancer cells by activating caspase pathways. This suggests potential therapeutic applications for this compound in oncology .
- Antiviral Properties : Research has explored the role of nucleotide synthesis pathways in viral replication. Compounds targeting these pathways have shown promise as antiviral agents, indicating that this compound could be effective against viral infections .
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-(2-methoxy-4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 2-mercaptopyrimidine with chloroacetyl chloride to form the sulfanyl-acetamide intermediate .
- Step 2: Coupling the intermediate with 2-methoxy-4-nitroaniline under basic conditions (e.g., triethylamine in ethanol) to introduce the nitro-substituted aryl group .
- Key Considerations:
- Use anhydrous solvents (e.g., toluene or DMF) to avoid hydrolysis of intermediates .
- Monitor reaction progress via TLC or HPLC to ensure completion before proceeding to subsequent steps .
- Purify intermediates via column chromatography to minimize impurities affecting final yield .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Assign peaks for methoxy (δ ~3.8–4.0 ppm), nitrophenyl aromatic protons (δ ~7.5–8.5 ppm), and pyrimidinyl protons (δ ~8.0–9.0 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Advanced: How can researchers resolve contradictions in X-ray crystallography vs. NMR data for this compound?
Methodological Answer:
- Scenario: Discrepancies in bond lengths/angles (X-ray) vs. solution-state conformations (NMR).
- Resolution Steps:
- Perform DFT calculations to compare theoretical and experimental geometries, identifying intramolecular interactions (e.g., hydrogen bonding) that may stabilize specific conformations .
- Use variable-temperature NMR to assess dynamic behavior in solution, such as restricted rotation of the pyrimidinylsulfanyl group .
- Validate crystallographic data with Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state packing .
Advanced: What strategies optimize reaction yields during sulfanyl-acetamide coupling?
Methodological Answer:
- Catalyst Screening: Test Pd/Cu-based catalysts for cross-coupling efficiency, balancing cost and reactivity .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher polarity may enhance nucleophilic displacement but risk side reactions .
- Temperature Control: Maintain 60–80°C to accelerate coupling while avoiding decomposition of heat-sensitive nitro groups .
Basic: What purification methods ensure high purity for biological assays?
Methodological Answer:
- Chromatography: Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) for non-polar intermediates .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for final product crystallization to achieve >95% purity .
- HPLC-Prep: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-grade purity .
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize pyrimidinylsulfanyl and nitro groups as key pharmacophores .
- ADMET Prediction: Use SwissADME to assess bioavailability, ensuring nitro groups do not introduce toxicity risks .
- QSAR Studies: Correlate substituent electronic effects (e.g., nitro group electron-withdrawing nature) with activity trends in analogous compounds .
Advanced: What experimental controls are essential in assessing nitro group stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures to identify thermal instability .
- pH-Dependent Stability Tests: Incubate the compound in buffers (pH 2–12) and quantify degradation via UV-Vis spectroscopy at λmax ~320 nm (nitro absorbance) .
- Light Exposure Studies: Compare protected (amber vials) vs. light-exposed samples to evaluate photolytic decomposition .
Basic: How to validate the compound’s role as a kinase inhibitor?
Methodological Answer:
- Enzyme Assays: Use ADP-Glo™ kinase assays to measure inhibition of ATP-binding kinases (e.g., EGFR or VEGFR2) at varying concentrations (IC50 determination) .
- Cellular Assays: Test antiproliferative effects in cancer cell lines (e.g., MCF-7) with/without kinase co-treatment to confirm target specificity .
Advanced: How to address low reproducibility in biological activity across studies?
Methodological Answer:
- Standardize Assay Conditions: Control cell passage number, serum concentration, and incubation time to minimize variability .
- Batch-to-Batch Purity Analysis: Use LC-MS to verify consistent impurity profiles (e.g., residual solvents or byproducts) .
- Negative Controls: Include structurally similar but inactive analogs to confirm activity is not assay artifact .
Advanced: What strategies elucidate the sulfanyl group’s role in reactivity?
Methodological Answer:
- Thiol-Disulfide Exchange Studies: React the compound with dithiothreitol (DTT) and monitor disulfide formation via Ellman’s assay .
- Electrochemical Analysis: Perform cyclic voltammetry to measure redox potentials, correlating sulfanyl group lability with electrochemical behavior .
Basic: How to determine solubility for in vitro studies?
Methodological Answer:
- Shake-Flask Method: Saturate aqueous buffers (pH 7.4) with the compound, filter, and quantify dissolved concentration via UV-Vis .
- Co-Solvent Systems: Test DMSO/PBS mixtures (e.g., 1–5% DMSO) to balance solubility and biocompatibility .
Advanced: How to analyze regioselectivity in nitrophenyl derivatization?
Methodological Answer:
- Isotopic Labeling: Synthesize 15N-labeled nitro analogs and track regioselectivity via 15N NMR .
- Competitive Reaction Studies: Compare reactivity of 2-methoxy-4-nitroaniline vs. other aryl amines under identical conditions .
Advanced: What computational tools model nitro group electronic effects?
Methodological Answer:
- DFT Calculations (Gaussian): Calculate Mulliken charges and frontier orbitals to predict electrophilic/nucleophilic sites .
- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-rich/depleted regions influencing intermolecular interactions .
Basic: How to assess environmental stability for disposal protocols?
Methodological Answer:
- Hydrolysis Studies: Incubate in aqueous solutions (pH 4–9) and monitor degradation products via LC-MS .
- Microbial Degradation Tests: Expose to soil bacteria and quantify residual compound via GC-MS .
Advanced: How to resolve overlapping signals in 1H NMR of aromatic protons?
Methodological Answer:
- 2D NMR (COSY, NOESY): Differentiate coupled protons in nitrophenyl and pyrimidinyl regions .
- Variable Solvent Analysis: Use deuterated DMSO vs. CDCl3 to alter chemical shift dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
